Product packaging for Allylcyclohexane(Cat. No.:CAS No. 2114-42-3)

Allylcyclohexane

Cat. No.: B1217954
CAS No.: 2114-42-3
M. Wt: 124.22 g/mol
InChI Key: KVOZXXSUSRZIKD-UHFFFAOYSA-N
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Description

Significance of Allylcyclohexane as a Molecular Scaffold

The strategic placement of the allyl group on the cyclohexane (B81311) ring allows this compound to act as a crucial building block for synthesizing more complex organic structures. Specifically, its involvement in allyl-allyl cross-coupling reactions is pivotal for the efficient construction of branched and linear 1,5-dienes . These diene structures are themselves valuable scaffolds, particularly in pharmaceutical chemistry, where they can serve as precursors to biologically active molecules . Furthermore, this compound can function as a monomer or comonomer in polymerization reactions, contributing unique properties to the resulting polymers, such as enhanced mechanical strength and flexibility google.com. Its ability to form α,ω-unsaturated oligomers through oligomerization processes also highlights its role in creating specialized polymer architectures . This combination of a stable cyclic framework and a reactive unsaturated side chain makes this compound a sought-after starting material for constructing diverse molecular frameworks with tailored properties.

Overview of Key Research Areas in this compound Chemistry

This compound is a subject of ongoing research across several key areas within organic chemistry and materials science, driven by its versatile reactivity and structural attributes.

Polymer Chemistry: A significant research thrust involves the utilization of this compound in polymer synthesis. It serves as an effective comonomer, capable of enhancing the mechanical properties, thermal stability, flexibility, and strength of copolymers . Research has demonstrated its use in living polymerization techniques, such as nickel-catalyzed processes, yielding polymers with controlled molecular weights and low dispersity . Additionally, this compound finds application in cyclopolymerization, leading to cyclic polymers relevant for advanced materials, and in the synthesis of branched-chain alicyclic dienes for high-performance materials . Its polymerization via Friedel-Crafts catalysis has also been explored, yielding glassy polymers suitable for applications requiring transparency and hardness google.com.

Organic Synthesis and Catalysis: this compound is a valuable substrate in various catalytic transformations.

Hydroamination: It is employed in intramolecular hydroamination reactions, particularly catalyzed by lanthanide complexes, for the synthesis of nitrogen-containing heterocycles like spiropyrrolidines researchgate.net. Manganese-based catalysts are also investigated for hydrofunctionalization reactions involving this compound researchgate.net.

Cross-Coupling Reactions: The compound participates in allyl-allyl cross-coupling, a method critical for constructing complex organic molecules, including those with pharmaceutical relevance .

Hydrogenation: Allylbenzene (B44316) can be selectively hydrogenated to this compound using ruthenium catalysts that preferentially reduce aromatic rings over alkene functionalities .

Oxidation and Reduction: this compound undergoes oxidation to form epoxides or alcohols, and reduction to yield various cyclohexane derivatives, showcasing its utility in functional group interconversions .

Oligomerization: It acts as a precursor in oligomerization reactions, contributing to the formation of α,ω-unsaturated oligomers essential in polymer chemistry .

Fragrance and Flavor Industry: this compound serves as a building block in the synthesis of fragrance formulations, contributing to the complexity and character of scent profiles .

Data Tables

Table 1: Key Reactions and Applications of this compound in Organic Synthesis and Materials Science

Reaction TypeDescription/TransformationKey Catalysts/ReagentsProducts/OutcomesResearch Area
Polymerization Comonomer in copolymerizationVarious initiators/catalysts (e.g., Nickel-catalyzed for living polymerization)Polymers with enhanced mechanical properties, flexibility, strength, thermal stability; cyclic polymersPolymer Chemistry, Materials Science
Cross-Coupling Allyl-allyl cross-couplingTransition metal catalysts (e.g., Palladium)Branched and linear 1,5-dienes, complex organic moleculesOrganic Synthesis, Pharmaceutical Chemistry
Hydroamination Intramolecular hydroamination/cyclizationLanthanide complexes, Manganese-based catalystsNitrogen-containing heterocycles (e.g., spiropyrrolidines)Organic Synthesis, Catalysis
Hydrogenation Selective hydrogenation of allylbenzene to this compoundRuthenium catalystsThis compoundCatalysis, Organic Synthesis
Oxidation Oxidation of the allyl groupOxidizing agents (e.g., KMnO₄, H₂O₂)Epoxides, alcohols, cyclohexanone (B45756), adipic acidOrganic Synthesis
Reduction Reduction of the allyl groupHydrogen gas with catalysts (e.g., Palladium)Cyclohexane derivativesOrganic Synthesis
Oligomerization Formation of α,ω-unsaturated oligomersVarious polymerization initiatorsα,ω-unsaturated oligomersPolymer Chemistry
Fragrance Synthesis Building block for fragrance formulationsN/A (used as a component)Complex scent profilesFragrance Industry

Table 2: Polymerization Characteristics and Properties of this compound

Polymerization TypeRole of this compoundResulting Polymer PropertiesNotable Catalysts/MethodsApplication Areas
CopolymerizationComonomerEnhanced mechanical properties, improved flexibility, increased strength, thermal stabilityN/A (general use as comonomer)Materials science, automotive, packaging industries
Living PolymerizationMonomerControlled molecular weights, low dispersity (Đ < 1.2)Nickel-catalyzedAdvanced polymer synthesis
CyclopolymerizationMonomerCyclic polymersN/A (process name implies method)Materials science
Friedel-Crafts PolymerizationMonomerGlassy materials, high transparency, hardnessFriedel-Crafts catalystsClear containers, automotive rear lights, decorative moldings

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B1217954 Allylcyclohexane CAS No. 2114-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enylcyclohexane
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InChI

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KVOZXXSUSRZIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40175382
Record name Allylcyclohexane
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Molecular Weight

124.22 g/mol
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CAS No.

2114-42-3
Record name Allylcyclohexane
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Record name Allylcyclohexane
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Record name Allylcyclohexane
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Synthetic Methodologies for Allylcyclohexane and Its Analogues

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules like allylcyclohexane from simpler precursors. Iron and palladium catalysts, in particular, have been extensively developed for allylation and related transformations.

Iron-Catalyzed Allylation Reactions

Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable alternative to precious metal catalysts. Iron-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity profiles.

A straightforward approach to this compound and its analogues involves the iron-catalyzed cross-coupling of an organomagnesium (Grignard) reagent with an allylic electrophile. This method provides a direct route to C(sp³)–C(sp³) bond formation.

The reaction typically employs simple iron salts, such as iron(II) acetate (B1210297) (Fe(OAc)₂) or iron(II) acetylacetonate (B107027) (Fe(acac)₂), as pre-catalysts in an ethereal solvent like diethyl ether at room temperature. acs.org The process is effective for the allylation of both alkyl and aryl Grignard reagents with simple allylic acetates. acs.org For instance, the reaction of cyclohexylmagnesium bromide with allyl acetate in the presence of an iron catalyst would yield this compound.

Mechanistic studies suggest the involvement of a highly active homotopic catalyst. acs.org To enhance the catalyst's activity and lifespan, slow addition of the Grignard reagent or the inclusion of electrophilic additives can be beneficial. acs.org

Table 1: Iron-Catalyzed Allylation of Cyclohexylmagnesium Bromide

Catalyst Substrate 1 Substrate 2 Product Solvent Temperature

Note: This table represents a generalized reaction scheme based on the described methodology.

A significant extension of the iron-catalyzed allylation is its sequential combination with an in-situ iron-catalyzed hydrogenation step. acs.org This tandem process results in a formal C(sp³)–C(sp³) cross-coupling, providing an alternative to more challenging direct coupling protocols with alkyl halides. acs.org

The initial iron-catalyzed allylation of an alkylmagnesium halide with an allyl acetate derivative proceeds as described above to furnish the corresponding alkene, such as this compound. Following the allylation, the same iron catalyst, which is formed under the cross-coupling conditions, is competent to catalyze the subsequent hydrogenation of the newly formed double bond. acs.org This one-pot procedure simplifies the synthetic workflow and avoids the isolation of the intermediate alkene. It is noteworthy that high concentrations of bromide can inhibit the hydrogenation step. acs.org

This sequential approach effectively transforms an alkyl Grignard reagent and an allyl acetate into a saturated alkyl-alkyl coupled product, with the initial allylation product being a transient intermediate.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, offering high efficiency and selectivity for a vast array of transformations. In the context of this compound synthesis, palladium-catalyzed allylic C-H activation and functionalization are particularly powerful strategies.

Direct functionalization of allylic C-H bonds represents an atom-economical approach to introduce molecular complexity, as it avoids the need for pre-functionalized substrates. Palladium catalysts have been instrumental in advancing this field.

The palladium-catalyzed branch- and enantioselective allylic C-H alkylation of α-alkenes, including this compound, allows for the direct formation of chiral γ,δ-unsaturated compounds. This transformation is a significant challenge as it requires control over regioselectivity (branch vs. linear) and enantioselectivity.

Research has shown that chiral phosphoramidite-palladium complexes are effective catalysts for this reaction. The allylic C-H cleavage is proposed to occur through a concerted proton and two-electron transfer process, which generates a π-allylpalladium intermediate. This intermediate then undergoes an outer-sphere nucleophilic addition. While this typically favors the formation of achiral linear products, the use of specific chiral ligands can direct the reaction towards the branched, chiral product with high enantioselectivity.

For instance, the combination of a chiral phosphoramidite (B1245037) ligand and a palladium catalyst, sometimes in conjunction with a chiral Brønsted acid co-catalyst, can facilitate the highly enantioselective allylic C-H alkylation of terminal olefins with nucleophiles like pyrazol-5-ones. While specific data for this compound in all systems is not detailed, the methodology is shown to be tolerant of α-alkenes with bulky substituents at the allylic position, such as this compound, providing the desired products in satisfactory yields and selectivities.

Table 2: Key Features of Palladium-Catalyzed Branch- and Enantioselective Allylic C-H Alkylation

Feature Description
Catalyst System Palladium complex with a chiral phosphoramidite ligand.
Co-catalyst Often a chiral Brønsted acid (e.g., chiral phosphoric acid).
Mechanism Concerted proton and two-electron transfer for C-H activation, forming a π-allylpalladium intermediate.
Selectivity Control The chiral ligand and co-catalyst synergistically control the enantioselectivity, favoring the branched product.

| Substrate Scope | Tolerant of a wide range of α-alkenes, including those with bulky allylic substituents like this compound. |

Allylic C-H Activation and Functionalization

Copper-Catalyzed Reactions

Copper catalysis provides a complementary approach to palladium for the functionalization of alkenes, often with different reactivity and selectivity profiles.

Copper-catalyzed reactions involving diaryliodonium salts are a versatile tool for the formation of C-C and C-heteroatom bonds. While a number of copper-catalyzed cyclization reactions of functionalized alkenes with diaryliodonium salts have been reported, the specific application to induce cyclization of this compound itself is less common. acs.org These reactions typically involve the arylation of a tethered nucleophile by the diaryliodonium salt, followed by cyclization onto the alkene. For this compound to undergo such a reaction, it would likely require prior functionalization with a suitable tethered nucleophilic group.

Allylcyanocuprate Chemistry

The synthesis of this compound can be achieved through the reaction of a cyclohexyl electrophile with an allylcyanocuprate reagent. Organocuprates are versatile reagents in organic synthesis, known for their ability to form carbon-carbon bonds. In this context, an allylcyanocuprate, such as lithium allylcyanocuprate (LiCu(CN)CH₂CH=CH₂)), can be prepared and reacted with a suitable cyclohexyl derivative.

The general reaction involves the nucleophilic attack of the allyl group from the cuprate (B13416276) onto an electrophilic cyclohexyl substrate, like cyclohexyl bromide or cyclohexyl tosylate. This results in the formation of this compound via a substitution reaction. The use of a cyanocuprate offers advantages in terms of stability and reactivity compared to other organocuprate reagents.

Table 1: Hypothetical Synthesis of this compound via Allylcyanocuprate This table presents a representative, plausible reaction scheme.

EntryCyclohexyl SubstrateReagentProduct
1Cyclohexyl BromideLithium AllylcyanocuprateThis compound

Lanthanide-Catalyzed Hydroamination Reactions

Lanthanide-based catalysts are effective in mediating hydroamination reactions, which involve the addition of an N-H bond across an unsaturated carbon-carbon bond. vtt.filibretexts.org While the direct intermolecular hydroamination of unactivated alkenes remains a challenge, intramolecular hydroamination of aminoalkenes is a well-established method for synthesizing nitrogen-containing heterocycles. vtt.filibretexts.org

The catalytic cycle for lanthanide-mediated hydroamination typically begins with the protonolysis of a lanthanide precatalyst by an amine to form a catalytically active metal-amido species. libretexts.orgnih.gov The unsaturated C-C bond of the substrate then inserts into the metal-amide bond through a four-membered transition state. libretexts.orgacs.org Subsequent protonolysis releases the product and regenerates the active catalyst. nih.gov This mechanism generally results in a cis-addition of the amine and hydrogen across the double bond. libretexts.org Homoleptic rare-earth metal silylamide complexes, such as Ln[N(SiMe₃)₂]₃ where Ln can be Y, La, or Nd, have been successfully used for these transformations. nih.gov

For this compound analogues, a derivative like 1-amino-3-(cyclohexyl)prop-2-ene could undergo an intramolecular hydroamination to yield a nitrogen-containing cyclic compound. The efficiency of such reactions is influenced by the specific lanthanide metal used and the substrate's structure. nih.gov

Table 2: Lanthanide Catalysts in Hydroamination

Catalyst TypeGeneral MechanismKey IntermediateApplication
Lanthanocene ComplexesAmine activation followed by C-C bond insertion libretexts.orgnih.govMetal-Amido Complex libretexts.orgIntramolecular hydroamination of aminoalkenes libretexts.orgnih.gov

**2.1.5. Ruthenium-Catalyzed Reactions

Ruthenium complexes are highly versatile catalysts employed in a variety of organic transformations, including the selective hydrogenation of aromatic rings and photocatalyzed cyclization reactions.

The synthesis of this compound from allylbenzene (B44316) can be accomplished via the selective hydrogenation of the aromatic ring. This transformation requires a catalyst that can reduce the benzene (B151609) ring without affecting the allyl group's double bond. Ruthenium-based catalysts have shown excellent activity and selectivity for this purpose. nih.govdntb.gov.ua

Supported ruthenium nanoparticles, particularly those on a nitrogen-doped carbon matrix, are effective for the hydrogenation of various arenes to their corresponding alicyclic products. nih.govdntb.gov.ua These catalysts often operate under hydrogen pressure and can be tuned to favor the reduction of the aromatic core over other functional groups. nih.govmdpi.comresearchgate.net The key challenge in the hydrogenation of substituted benzenes like allylbenzene is to prevent the concurrent saturation of the alkene, and catalyst design plays a crucial role in achieving this selectivity.

Table 3: Ruthenium Catalysts for Selective Arene Hydrogenation

Catalyst SystemSubstrateProductKey Feature
Ru nanoparticles on N-doped carbonAromatic Ethers, PhenolsAlicyclic productsHigh activity and selectivity for the arene ring nih.govdntb.gov.ua
Supported Ruthenium in tetra-phase systemBenzeneCyclohexeneIntermediate selectivity, preventing full saturation to cyclohexane (B81311) mdpi.com

Ruthenium complexes can also serve as photocatalysts to promote complex cascade reactions. In the context of this compound analogues, a Ru-photocatalyst could facilitate an intramolecular hydroamination-cyclization process. This type of reaction typically involves the formation of a nitrogen-centered radical from an amine derivative under visible light irradiation.

While direct examples involving this compound are not prevalent, the general principle can be applied to its derivatives. For instance, an unsaturated amine containing a cyclohexyl moiety could undergo cyclization. An organic photoredox catalyst, such as an acridinium (B8443388) salt, can initiate the reaction by oxidizing the unsaturated amine, leading to an anti-Markovnikov addition of the amine to the double bond. nih.gov This process generates important nitrogen-containing heterocycles. nih.gov Although not strictly a Ru-photocatalyst, this illustrates the photocatalytic approach to hydroamination-cyclization.

Ruthenium-Catalyzed Reactions

Alternative Synthetic Approaches

Beyond lanthanide and ruthenium catalysts, other transition metals can be employed for the hydroamination-cyclization of this compound derivatives. Gold(I) complexes, for example, are highly effective for the electrophilic activation of alkynes, enabling nucleophilic additions under mild conditions. rsc.orgcsic.esfrontiersin.org This methodology can be extended to alkenes.

The process involves the intramolecular addition of a tethered amine to a double or triple bond, leading to the formation of N-heterocyclic compounds. rsc.orgcsic.es The reaction pathway often involves the coordination of the metal catalyst to the unsaturated bond, which activates it for nucleophilic attack by the amine. This is followed by a cyclization step to form the final heterocyclic product. researchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the cyclization.

Table 4: Catalysts for Hydroamination-Cyclization

Catalyst TypeSubstrate TypeMechanism
Gold(I) ComplexesAminoalkynes/AminoalkenesElectrophilic activation of the C-C multiple bond rsc.orgcsic.es
Zirconium ComplexesPrimary AminoalkenesFormation of a reactive imido species nih.gov
Organic PhotocatalystsUnsaturated AminesSingle electron transfer to form an alkene radical cation nih.gov

Iodine-Mediated Cyclization Reactions

Molecular iodine has been established as an effective, readily available, and environmentally benign reagent for promoting cyclization reactions. nih.govrsc.orgresearchgate.net This methodology, often termed iodocyclization, is a powerful tool for constructing a variety of cyclic systems. The fundamental mechanism involves the electrophilic activation of an unsaturated carbon-carbon bond (alkene or alkyne) by an iodine species. This activation facilitates an intramolecular nucleophilic attack, leading to the formation of a new ring structure that incorporates an iodine atom. nih.govmdpi.com

While a significant portion of research in this area has focused on the synthesis of oxygen- and nitrogen-containing heterocycles, the principles of iodocyclization are applicable to the formation of carbocyclic systems analogous to this compound. nih.govmdpi.com The reaction proceeds under mild conditions and demonstrates tolerance for a wide array of functional groups. rsc.org

The strategy involves designing a substrate with a tethered nucleophilic part and an unsaturated bond positioned to form a six-membered ring upon cyclization. For example, the treatment of certain 2-allylcyclohexenone derivatives with iodine in refluxing methanol (B129727) has been shown to yield cyclized products, demonstrating the reactivity of allyl groups in iodine-mediated transformations. nih.gov

The regioselectivity of these cyclization reactions, which determines the size of the resulting ring (e.g., 5-exo vs. 6-endo), can be influenced by several factors, including the substrate structure, solvent, and the presence of bases. nih.govmdpi.com For instance, the cyclization of N-alkenyl formamidines can be switched between producing imidazoles or non-aromatic heterocycles simply by choosing between N-iodosuccinimide (NIS) and molecular iodine (I₂) as the iodinating agent. mdpi.com Similarly, solvent choice can dictate the outcome between exo and endo cyclization pathways in the synthesis of indoles versus quinolines. mdpi.com

The resulting iodo-functionalized cyclic products are valuable intermediates. The incorporated iodine atom can be easily removed through dehalogenation or utilized in subsequent cross-coupling reactions (e.g., Sonogashira coupling) to introduce further molecular complexity. researchgate.net This versatility makes iodine-mediated cyclization a strategic approach for the synthesis of complex cyclic molecules.

Table 1: Examples of Iodine-Mediated Cyclization of Alkenyl Systems
Substrate TypeIodine ReagentKey ConditionsProduct TypeReference
Unsaturated CarbamatesI₂NaH, THFN-cyclized products nih.gov
2-Allylcyclohexenone derivativesI₂Methanol, refluxTetrahydrobenzofurans nih.gov
N-Alkenyl FormamidinesI₂ or NISSolvent dependentAromatic or non-aromatic heterocycles mdpi.com
AlkynylphenyliminesI₂Solvent dependent (protic vs. aprotic)Indoles or Quinolines mdpi.com
Primary AllylaminesI₂K₂CO₃, ChloroformQuinolines organic-chemistry.org

Reaction Mechanisms and Mechanistic Investigations

Catalytic Reaction Pathways

Hydroamination Reaction Mechanisms

Hydroamination, the addition of an N-H bond across the double bond of allylcyclohexane, is a highly atom-economical method for synthesizing valuable cyclohexyl-containing amines. The mechanism of this reaction is highly dependent on the catalyst employed, with late transition metals being particularly notable for their application with unactivated alkenes like this compound. acs.org

For catalysts based on late transition metals such as ruthenium and iridium, the prevailing mechanism for the hydroamination of unconjugated alkenes involves the turnover-limiting migratory insertion of the alkene into a metal-nitrogen bond. acs.orgnih.gov This contrasts with mechanisms for conjugated alkenes, which typically proceed via nucleophilic attack. nih.gov The catalytic cycle generally involves the formation of a metal-amido complex, coordination of the this compound molecule, migratory insertion to form a metal-alkyl intermediate, and subsequent protonolysis to release the amine product and regenerate the active catalyst.

Mechanistic studies on related systems have identified potential side reactions, including the isomerization of the terminal alkene, which can be suppressed by the appropriate choice of catalyst and ligand system. escholarship.org First-row late transition metals, including iron and cobalt, have also been investigated for hydroamination, offering different activation strategies and mechanistic pathways. chimia.ch The development of these catalysts is crucial for achieving high chemo- and regioselectivity in the addition of the amino group to the allyl moiety. escholarship.orgescholarship.org

Chain Walking in Isomerization Polymerization

The chain-walking mechanism is initiated after an this compound monomer inserts into the metal-alkyl bond. The process proceeds through a series of β-hydride elimination and reinsertion steps. wikipedia.org

β-Hydride Elimination: The catalyst abstracts a hydrogen atom from the carbon beta to the metal center, forming a metal-hydride and a coordinated alkene (the end of the polymer chain).

Reinsertion: The metal-hydride then re-adds to the double bond of the coordinated polymer chain. This reinsertion can occur at either the original carbon or the adjacent one, effectively moving the metal's position along the chain.

Propagation: Once the metal center has "walked" to a new position, another monomer molecule can insert, and the process continues.

This competition between monomer insertion and chain walking determines the polymer's final architecture. polimi.it For α-olefins, insertion can occur in a 2,1 manner, followed by chain walking to the terminal (ω) carbon of the chain before the next monomer inserts, leading to longer linear methylene (B1212753) sequences in the polymer backbone. polimi.it The structure of the α-diimine ligand on the nickel catalyst, particularly the nature of the substituents on the aryl rings, significantly impacts the balance between chain propagation and chain walking, thereby controlling the branching density and type. mdpi.compolimi.it

Table 1: Influence of Catalyst Ligand Structure on α-Olefin Polymerization Properties (Illustrative Data for 1-Octene)
Catalyst Ligand Substituent (Aryl Ortho-Position)Polymer Molecular Weight (Mn, g/mol)Branching Density (Branches per 1000 C)Primary Branch Type
MethylHighLowMethyl, Propyl
IsopropylVery HighModerateMethyl, Propyl, Hexyl+
tert-ButylModerateHighMethyl, Ethyl, Amorphous

This table is illustrative, based on general findings for α-olefin polymerization with α-diimine nickel catalysts, demonstrating the trend that bulkier substituents can influence chain walking and thus the polymer's microstructure. polimi.it

Theoretical and Computational Elucidation of Mechanisms

To gain deeper insight into reaction mechanisms at the atomic level, theoretical and computational chemistry methods are indispensable. These tools allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the calculation of reaction barriers that govern kinetics.

Quantum-Chemical Studies of this compound Protonation

The protonation of the double bond in this compound is the foundational step in acid-catalyzed reactions, such as hydration. libretexts.org Quantum-chemical calculations are employed to study the mechanism and regioselectivity of this electrophilic addition. The reaction begins with the attack of the π-electrons of the double bond on a proton (e.g., from H₃O⁺). masterorganicchemistry.compearson.com

This protonation can occur at either of the two carbons of the double bond. For this compound, this leads to two possible carbocation intermediates:

Primary Carbocation: If the proton adds to the internal carbon (C2 of the allyl group), a less stable primary carbocation is formed at the terminal carbon (C3).

Secondary Carbocation: If the proton adds to the terminal carbon (C3), a more stable secondary carbocation is formed at the internal carbon (C2), which is adjacent to the cyclohexane (B81311) ring. pearson.com

According to Markovnikov's rule, the reaction proceeds through the formation of the most stable carbocation intermediate. libretexts.orgpearson.com Quantum-chemical methods can precisely quantify this stability difference by calculating the energies of both carbocation structures and the transition states leading to them. These calculations would confirm that the pathway to the secondary carbocation has a significantly lower activation energy, making it the overwhelmingly favored route. masterorganicchemistry.com

Density Functional Theory (DFT) Applications in Catalysis

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of transition metal-catalyzed reactions, including the polymerization and hydroamination of olefins like this compound. mdpi.com DFT calculations can elucidate complex reaction pathways, rationalize catalyst activity, and predict selectivity. nih.gov

In the context of Ni- and Pd-diimine catalyzed isomerization polymerization, DFT has been used to study the influence of the metal and ligand structure on the reaction mechanism. nih.govacs.org Key applications include:

Calculating Reaction Barriers: DFT is used to compute the energy barriers for elementary steps such as monomer insertion, β-hydride elimination, and reinsertion. For example, in the isomerization of ethylene (B1197577)/methyl acrylate copolymerization with a Pd-catalyst, the calculated barrier for isomerization was 20.9 kcal/mol. nih.gov

Analyzing Intermediates: The geometries and relative energies of various intermediates, such as π-complexes (where the olefin coordinates to the metal) and catalyst-alkyl species, are determined. For Ni-based catalysts with polar monomers, DFT has shown that a σ-olefin-hydride complex, where the monomer coordinates through a heteroatom, can be more stable than the traditional π-olefin-hydride complex. nih.gov

Understanding Catalyst Behavior: DFT studies help explain experimental observations, such as why certain catalysts are inactive or why others produce polymers with specific microstructures. Calculations can reveal subtle electronic and steric effects that govern catalyst performance. acs.orgacs.org

Table 2: Calculated Energy Barriers for Isomerization in Olefin Copolymerization via DFT
Catalyst SystemKey Intermediate TypeCalculated Isomerization Barrier (kcal/mol)Reference
Pd-diimineπ-olefin-hydride20.9 nih.gov
Ni-diimineσ-olefin-hydride24.0 nih.gov

Data is for the ethylene/methyl acrylate system, which serves as a model for understanding the fundamental steps applicable to α-olefins like this compound.

Ab Initio Methods in Reaction Pathway Analysis

Ab initio (Latin for "from the beginning") quantum chemistry methods are used to study reaction mechanisms based on first principles, without reliance on experimental data for parameterization. wayne.edu These methods are crucial for accurately mapping potential energy surfaces and identifying critical points like transition states and intermediates. acs.orgnih.gov

For reactions involving this compound, ab initio calculations can be used to:

Determine Reaction Concertedness: By locating the transition state structure and analyzing its vibrational frequencies, one can determine if a reaction (e.g., a cycloaddition) occurs in a single, concerted step or through a multi-step, stepwise mechanism involving discrete intermediates. nih.gov

Trace Reaction Paths: Intrinsic Reaction Coordinate (IRC) calculations are performed to connect a transition state to its corresponding reactants and products on the potential energy surface. This confirms that a calculated transition structure is indeed the correct one for the reaction of interest. nih.govresearchgate.net

Calculate Activation Energies: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, provide accurate calculations of activation barriers, which are fundamental to understanding reaction kinetics. nih.gov

For example, an ab initio study of a potential [2+2] cycloaddition reaction involving the allyl group of this compound would precisely determine the geometry of the transition state and calculate the activation energy, predicting the kinetic feasibility of the reaction. nih.gov

Molecular Dynamics Simulations for Reaction Intermediates

While quantum chemical methods provide a static picture of reaction pathways, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly valuable for studying the structure and stability of reaction intermediates in complex environments, such as during a polymerization reaction. acs.org

For the polymerization of this compound, MD simulations can model:

Catalyst-Polymer Dynamics: The simulation can track the motion of the growing polymer chain attached to the metal catalyst, revealing conformational fluctuations and the dynamics of the ion pair between the cationic catalyst and its counter-anion. nih.gov

Monomer Approach and Binding: MD can simulate the process of a new this compound monomer approaching the active catalytic site, providing insight into the steric and dynamic factors that influence its coordination.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can capture the influence of the reaction medium on the stability and reactivity of intermediates.

For complex systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used. In QM/MM, the reactive core of the system (e.g., the catalyst's active site and the reacting monomer) is treated with accurate but computationally expensive quantum mechanics, while the surrounding environment (the rest of the polymer chain, solvent) is treated with more efficient classical molecular mechanics. nih.gov This approach provides a balance of accuracy and computational feasibility for simulating chemical reactions in large, complex systems. nih.gov

This compound: A Hub for Chemical Transformation and Synthesis

This compound, a cyclic olefin composed of a cyclohexane ring attached to an allyl group, serves as a versatile substrate in a variety of chemical transformations. Its distinct structural features—a reactive allylic C-H bond and a stable cyclohexane scaffold—allow for targeted modifications at either the allylic moiety or the ring itself. This reactivity profile makes it a valuable starting material for the synthesis of more complex molecular architectures.

Chemical Transformations and Derivative Synthesis

The chemical utility of allylcyclohexane is primarily centered on the reactivity of its allyl group and the potential for modification of the cyclohexane (B81311) ring. These transformations enable the synthesis of a diverse range of derivatives.

Polymer Chemistry of Allylcyclohexane

Isomerization Polymerization Studies

Isomerization polymerization of allylcyclohexane, often facilitated by α-diimine nickel catalysts, allows for the formation of polymers with well-defined microstructures. This process involves the rearrangement of the monomer before or during insertion into the growing polymer chain.

Regioselectivity in Polymerization Processes

The polymerization of this compound using α-diimine nickel catalysts demonstrates high regioselectivity, predominantly proceeding via a 2,1-insertion mechanism. This is followed by a chain-walking process, where the metal center migrates along the polymer chain, leading to the formation of trans-cyclohexane-1,4-diyl units within the polymer backbone rsc.orgrsc.orgresearchgate.net. The presence of the bulky cyclohexyl group on the monomer significantly enhances this regioselectivity by influencing catalyst access and favoring specific insertion pathways rsc.orgrsc.org. Infrequent 1,2-insertion events can occur, leading to regioerrors in the polymer chain and a reduction in the polymer's melting temperature rsc.org.

Macromolecular Structure Control in Polyallycyclohexanes

Through living isomerization polymerization, precise control over the macromolecular structure of polyallycyclohexanes (PACHs) can be achieved. This control extends to molecular weight and dispersity (Đ), with values typically below 1.2, indicative of a living polymerization process rsc.orgrsc.org. The resulting PACHs are often semicrystalline and characterized by the presence of trans-cyclohexane-1,4-diyl groups along the polymer main chain rsc.orgrsc.org. The stereochemical control, leading to highly syndiotactic homopolymers, further contributes to the ordered macromolecular structure researchgate.netx-mol.com. These polymers can exhibit high melting temperatures, with values reported up to 225 °C for crystalline forms rsc.orggoogle.com.

Table 1: Isomerization Polymerization of this compound (ACH) with α-Diimine Nickel Catalysts

Catalyst SystemCocatalystTemperature (°C)Monomer Conversion (%)Mn ( kg/mol )ĐTm (°C)Regioselectivity (approx.)
Bulky α-diimine Ni complexEt₂AlCl20~10020.31.15160High (2,1-insertion)
Bulky α-diimine Ni complexEt₂AlCl20~100>20<1.2>160High
Bulky α-diimine Ni complexEt₂AlCl-30Near quantitativeVaries<1.2VariesHigh
Bulky α-diimine Ni complex (refined)Et₂AlCl20N/AN/AN/A225High

Note: Specific data points may vary depending on precise catalyst structure and reaction conditions as reported in various studies.

Synthesis of Hydrocarbon Block Copolymers with Cyclic Units

The living nature of this compound polymerization allows for the synthesis of well-defined hydrocarbon block copolymers. By sequentially adding different monomers, block copolymers incorporating PACH segments can be constructed. For instance, poly(this compound)-block-poly(1-hexene) (PACH-b-PH) copolymers have been synthesized by sequential monomer addition using α-diimine nickel catalysts rsc.orgrsc.orgresearchgate.net. These copolymers effectively integrate cyclic units into the polymer backbone, offering unique material properties.

Furthermore, this compound can be copolymerized with ethylene (B1197577) using metallocene catalysts. While both allylcyclopentane (B1265694) and this compound are similar in structure, their copolymerization with ethylene can lead to distinct microstructures, ranging from random to polymers with rich successive comonomer segments, depending on the specific catalyst and reaction conditions researchgate.net. ACH tends to favor the formation of copolymers with successive comonomer segments researchgate.net.

Table 2: Block Copolymers Synthesized with this compound

Copolymer TypePolymerization MethodMn ( kg/mol )ĐComonomer Incorporation (%)Key Features/Applications
PACH-b-poly(1-hexene)Sequential monomer addition with α-diimine Ni catalystsVaries<1.2N/AHydrocarbon block copolymer with cyclic units; potential for high-temperature resins
Ethylene-co-AllylcyclohexaneMetallocene catalysisVaries<2.0VariesMicrostructure varies (random to successive segments); tunable properties
Ethylene-co-Allylcyclohexane (via Friedel-Crafts)Friedel-Crafts catalyst10,600N/AN/AGlassy polymers with recurring structural units

Novel Materials from this compound Polymerization

The polymers and copolymers derived from this compound offer potential for novel material applications due to their unique structural characteristics and properties. The high melting temperatures observed in PACH and its diblock copolymers suggest their utility as high-temperature-resistant resins and as compatibilizers for polyolefins rsc.org. The crystalline nature and high melting point of PACH (e.g., 225 °C) have led to its use in fiber blends, where it contributes to properties such as tenacity and elongation google.com. The incorporation of the cyclohexyl group into polymer chains has also been reported to enhance flexibility and strength, making these materials suitable for applications in industries such as automotive and packaging . The ability to precisely control macromolecular architecture through living polymerization further opens avenues for designing advanced materials with tailored properties.

Compound List

this compound (ACH)

Polyallycyclohexane (PACH)

Poly(this compound)-block-poly(1-hexene) (PACH-b-PH)

Ethylene

1-Hexene

Advanced Characterization Methodologies in Allylcyclohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules like Allylcyclohexane. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound, typically recorded in CDCl₃ at 400 MHz, reveals distinct proton environments. The vinylic protons of the allyl group resonate in the range of 5.70–5.90 ppm as a multiplet, while the allylic methylene (B1212753) protons appear around 2.05–2.15 ppm, also as a multiplet. The cyclohexane (B81311) ring protons exhibit complex multiplets in the regions of 1.70–1.85 ppm (equatorial) and 1.45–1.60 ppm (axial) .

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the carbon backbone. For this compound, characteristic signals include those for the vinylic carbons at approximately 123.5 ppm and the allylic methylene carbon around 27.8 ppm. The cyclohexane carbons, including the one directly attached to the allyl group, typically appear in the range of 25–35 ppm . 2D NMR techniques, such as COSY and NOESY, can further resolve complex spectral overlaps and confirm through-bond and through-space correlations between nuclei, aiding in definitive structural assignments libretexts.orgharvard.edu.

Table 6.1: ¹H NMR Chemical Shifts of this compound

Proton EnvironmentChemical Shift (ppm)Multiplicity
Vinyl CH=5.70–5.90Multiplet
Allylic CH₂2.05–2.15Multiplet
Cyclohexane equatorial CH₂1.70–1.85Multiplet
Cyclohexane axial CH₂1.45–1.60Multiplet

Table 6.2: ¹³C NMR Chemical Shifts of this compound

Carbon EnvironmentChemical Shift (ppm)
Vinylic C=~123.5
Allylic CH₂~27.8
Cyclohexane C (attached)~30-35
Cyclohexane CH₂~25-30

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation.

Electron Ionization (EI) Mass Spectrometry : Under EI conditions (70 eV), this compound exhibits a molecular ion peak (M⁺) at m/z 124, corresponding to its molecular formula C₉H₁₆ . Characteristic fragmentation patterns arise from the cleavage of the allyl group or within the cyclohexane ring. Common fragments observed include the cyclohexyl cation at m/z 81 (loss of the allyl group) and the allyl cation at m/z 41 chemguide.co.uk. GC/MS is frequently used to analyze mixtures and confirm the identity of this compound by comparing its retention time and mass spectrum with reference databases orslabs.com.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides precise mass measurements, allowing for the determination of the exact elemental composition (C₉H₁₆) and distinguishing this compound from isobaric compounds.

Table 6.3: Key Mass Spectrometry Fragments of this compound (EI)

m/zFragment IonOrigin
124Molecular ion (M⁺)Intact molecule (C₉H₁₆⁺)
81Cyclohexyl cationCleavage of allyl group
41Allyl cationDetachment from cyclohexane (C₃H₅⁺)

X-ray Crystallographic Studies (SC-XRD)

While this compound is a liquid at room temperature, X-ray crystallography is a powerful technique for determining the solid-state structure of crystalline derivatives or related compounds. Single Crystal X-ray Diffraction (SC-XRD) can unambiguously define the three-dimensional atomic arrangement, bond lengths, and bond angles, providing definitive structural proof rigaku.combruker.com. Although direct SC-XRD data for this compound itself is not commonly reported due to its liquid nature, it remains a critical tool for characterizing crystalline intermediates or products derived from it in synthesis.

Spectroscopic Techniques (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify functional groups present in this compound based on their characteristic vibrational frequencies.

FTIR Spectroscopy : The FTIR spectrum of this compound displays absorption bands indicative of its structure. Key absorptions include C–H stretching vibrations for sp³ hybridized carbons in the alkane regions (2850–2960 cm⁻¹) libretexts.org. The C=C stretching vibration of the allyl group is typically observed in the range of 1640–1680 cm⁻¹ libretexts.org. Other characteristic bands include CH₂ scissoring at 1450–1480 cm⁻¹ and C–C ring breathing modes of the cyclohexane ring around 1020–1060 cm⁻¹ . Raman spectroscopy can complement FTIR, often showing enhanced signals for the C=C stretch due to polarizability changes .

Table 6.4: Characteristic IR Absorption Bands of this compound

Bond/Vibration TypeWavenumber (cm⁻¹)
C–H stretch (sp³)2850–2960
C=C stretch (allyl)1640–1680
CH₂ scissoring1450–1480
C–C ring breathing1020–1060

Gas Chromatography (GC) Analysis

Gas Chromatography (GC) is primarily used for assessing the purity of this compound and for separating it from potential isomers or reaction byproducts.

Purity Analysis : GC analysis, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS), allows for the quantification of this compound and the detection of impurities. Purity levels are typically reported as percentages based on peak area tcichemicals.comavantorsciences.com. For instance, commercial samples are often available with purities of ≥97.0% (by GC) tcichemicals.comavantorsciences.com.

Retention Time : Under specific GC conditions, this compound elutes with a characteristic retention time, which can be used for identification when compared against known standards or databases nih.govshimadzu.com. Kovats retention indices have been reported for this compound on non-polar columns, with values around 926 nih.gov.

Table 6.5: Gas Chromatography Purity and Retention Data

ParameterValue(s)Analytical Method
Purity≥97.0%GC
Kovats Index926 (standard non-polar column)GC
Retention TimeCharacteristic value (dependent on column/conditions)GC

Computational Chemistry and Theoretical Modeling of Allylcyclohexane

Electronic Structure Calculations

Density Functional Theory (DFT) calculations, often employing methods like B3LYP with the 6-311+G(d,p) basis set, have been used to optimize the molecular geometry of allylcyclohexane . These calculations reveal fundamental structural parameters such as bond lengths and angles, providing a theoretical foundation for understanding its chemical characteristics. Furthermore, electronic structure calculations, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy level analyses, offer insights into the molecule's reactivity, indicating its propensity for nucleophilic attack at the double bond . Fukui functions derived from these calculations can predict specific sites of electrophilic attack .

Table 1: Key Geometric and Electronic Structure Parameters of this compound

ParameterValueMethod/Reference
C–C Cyclohexane (B81311) Bond Length1.54 ÅDFT
C=C Allyl Bond Length1.34 ÅDFT
Dihedral Angle (Allyl-Ring)55.2°DFT
HOMO Energy-6.2 eVDFT
LUMO Energy-0.9 eVDFT
Rotation Energy Barrier3.8 kcal/molDFT

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static electronic structure calculations to dynamic and predictive analyses. Quantitative Structure-Property Relationship (QSPR) models and neural networks leverage computational chemistry data to predict various physicochemical properties of this compound . While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided results, the general principles of MD involve simulating the motion of atoms and molecules over time using classical force fields to understand conformational changes, interactions, and thermodynamic properties wustl.edu. These simulations are crucial for predicting behavior in different environments and for understanding complex molecular interactions.

Prediction of Molecular Properties and Reactivity

Computational methods are vital for predicting both the physical and chemical properties of this compound. QSPR models and neural networks can forecast properties such as boiling point and solubility . The electronic structure, particularly the HOMO-LUMO gap and frontier orbital energies, directly informs reactivity predictions, suggesting that the double bond in the allyl group is susceptible to nucleophilic attack . Furthermore, computational studies can predict activation energies for specific reactions, such as hydrogen abstraction, which favor the formation of allylic radicals with an activation energy of approximately 12.4 kcal/mol .

Table 2: Predicted Reactivity Parameters for this compound

Reaction TypePredicted ParameterValueMethod/Reference
Hydrogen AbstractionActivation Energy12.4 kcal/molDFT
Nucleophilic AttackHOMO Energy-6.2 eVDFT
Electrophilic AttackFukui Function PredictionAllyl terminusDFT

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry plays a critical role in mapping out reaction mechanisms involving this compound. DFT calculations can identify transition states and calculate activation barriers for various transformations, such as hydrogen abstraction . Mechanistic studies, often employing the Intrinsic Reaction Coordinate (IRC) and Reaction Path Hamiltonian (RPH) approaches, can partition reaction pathways into distinct phases (e.g., contact, preparation, transition state, product adjustment, separation) to provide a detailed understanding of chemical processes nih.govsmu.edu. For instance, in allylic C-H alkylation, computational calculations have helped elucidate the role of transition states and the influence of ligands on regioselectivity and stereoselectivity, suggesting that inner-sphere pathways are favored over outer-sphere ones chemrxiv.org. Computational studies have also indicated that this compound may be unstable as a carbanion precursor in certain electrochemical allylation reactions osti.gov.

Application in Catalyst Design and Optimization

The computational understanding of this compound's behavior is directly applicable to catalyst design and optimization. Studies on catalytic allylic C-H alkylation have shown that the steric bulk of the cyclohexyl group in this compound leads to moderate yields (48–69%), compared to less sterically hindered substrates like allylbenzene (B44316) (85%) . This observation highlights how computational modeling can predict substrate-catalyst interactions and guide the selection of catalysts for specific transformations. DFT calculations are also employed to understand the electronic features of ligands that influence catalytic activity and selectivity in reactions like hydroformylation researchgate.net. The development of computational tools and databases is essential for rational catalyst design, aiming for increased efficiency and affordability simonsfoundation.orgpnnl.gov.

Table 3: Comparative Catalytic Performance

SubstrateReaction TypeYield RangeSteric HindranceReference
This compoundAllylic C–H Alkylation48–69%High
AllylbenzeneAllylic C–H Alkylation>80%Lower

Advanced Computational Techniques and Parameters

Compound Names:

this compound

Allylbenzene

Prop-2-enylcyclohexane

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Allylcyclohexane Transformations

Significant efforts are directed towards developing highly efficient and selective catalytic systems for transforming this compound. This includes exploring new homogeneous and heterogeneous catalysts for reactions such as isomerization, hydrogenation, and C-H functionalization. For instance, research into transition metal catalysis, particularly using palladium and rhodium complexes, is uncovering systems that can achieve high yields and regioselectivity in allylic C-H amination reactions. Studies have shown that specific palladium catalysts, in combination with ligands like bis-sulfoxides, can promote intermolecular allylic C-H amination of olefins, including this compound, with good yields and selectivity nih.gov. Furthermore, research is investigating metal-free catalytic systems, such as those employing Lewis acids like B(C₆F₅)₃, for the selective isomerization of alkenes, which could be applicable to this compound transformations cardiff.ac.uk. The development of robust and recyclable heterogeneous catalysts, such as supported ruthenium or platinum nanoparticles, is also a key area, aiming for improved sustainability and ease of separation nih.gov.

Table 1: Catalytic Transformations of this compound and Related Alkenes

Catalyst SystemTransformation TypeSubstrate ExampleKey Product TypeTypical Yield (%)Selectivity (Linear:Branched)Reference
Pd(OAc)₂ / (±)-SOX ligandAllylic C–H AminationThis compoundAllylic amines30>20:1 (Linear preferred) nih.gov
B(C₆F₅)₃Alkene IsomerizationAllylbenzene (B44316)E-alkene9794:6 (E:Z) cardiff.ac.uk
Rh(III) complexOxidative Allylic C–H AminationUnspecified olefinAllylic amines88Not specified rsc.org
Ru/CHydrogenationCinnamic acid esterSaturated ester85Not specified

Expanding the Scope of this compound Functionalization

Researchers are actively working to broaden the range of functional groups that can be introduced onto the this compound molecule and to develop more efficient methods for these transformations. This includes advancements in C-H activation and functionalization strategies, which aim to directly modify the molecule without the need for pre-functionalized starting materials. For example, oxidative allylic amination reactions using palladium catalysts and molecular oxygen as the terminal oxidant have shown promise for functionalizing various alkenes, including this compound, with diarylamines mdpi.comresearchgate.net. Studies on intermolecular allylic C-H amination using heterobimetallic catalytic systems, such as a combination of Pd/bis-sulfoxide and Cr(salen) catalysts, have demonstrated good yields and excellent regio- and stereoselectivities for converting α-olefins to linear allylic amines nih.govnih.gov. Furthermore, novel methods for regioselective functionalization, such as aminoboration, have been reported, where this compound reacts with aryl halides in Pd/Fe-catalyzed aminoboration to yield products with efficiencies comparable to linear alkenes .

Green Chemistry Approaches in this compound Synthesis and Reactions

The development of sustainable and environmentally benign methods for the synthesis and reaction of this compound is a growing area of research. This involves exploring routes that minimize waste, reduce energy consumption, and utilize renewable resources. For example, research into transesterification reactions using allyl alcohol catalyzed by p-toluenesulfonic acid (PTSA) offers a route to this compound derivatives that avoids high-pressure hydrogenation . Efforts are also being made to develop greener catalytic systems, such as those utilizing earth-abundant metals or organocatalysts, and to conduct reactions in more environmentally friendly solvents or under solvent-free conditions. The principles of atom economy and reduced E-factor are guiding the design of new synthetic pathways.

Advanced Materials Science Applications Derived from this compound Polymers

This compound and its derivatives are being investigated for their potential in creating advanced polymeric materials with tailored properties. The incorporation of this compound as a comonomer in polymerization processes can significantly influence the resulting polymer's mechanical strength, thermal stability, and flexibility . For instance, research has shown that this compound can be copolymerized with other monomers to produce materials with enhanced properties suitable for applications in the automotive and packaging industries . Furthermore, studies on polymers derived from cyclohexyl-substituted monomers highlight the potential for achieving high glass transition temperatures (Tg), which are critical for high-performance applications researchgate.net. While specific data for this compound polymers are still emerging, the general trend suggests that incorporating bulky, rigid cyclic structures like the cyclohexyl group can lead to polymers with improved thermal stability and mechanical integrity researchgate.netmdpi.com.

Table 2: Polymerization and Material Properties of Cyclohexyl-Containing Monomers

Monomer TypePolymerization MethodTg (°C)Thermal Stability (e.g., T₁₀% °C)Application PotentialReference
rac-DicyclohexylglycolideSolution/Bulk Polymerization98Not specifiedHigh-performance polymers researchgate.net
meso-DicyclohexylglycolideSolution/Bulk Polymerization96Not specifiedHigh-performance polymers researchgate.net
R,R-DicyclohexylglycolideSolution/Bulk Polymerization104Not specifiedHigh-performance polymers researchgate.net
This compound (as comonomer)Coordination-insertion (Ni-cat.)Not specifiedNot specifiedEnhanced flexibility/strength researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, including the study of this compound. AI/ML techniques are being employed to accelerate catalyst design, predict reaction yields and outcomes, and optimize synthesis pathways. For example, ML models are being developed to predict reaction yields by analyzing complex datasets of reactants, catalysts, and conditions, achieving high prediction accuracies kaust.edu.samdpi.comibm.comnih.gov. Researchers are using AI to identify key parameters that govern catalyst performance and to design new catalysts with desired properties, potentially reducing the need for extensive experimental screening psu.edursc.orgresearchgate.netarxiv.orgarxiv.org. Furthermore, ML algorithms are being applied to predict material properties, such as the glass transition temperature (Tg) of polymers, by correlating molecular structure with experimental data, which can aid in the design of new polymeric materials derived from this compound nih.govcsic.es. The integration of AI/ML is expected to significantly expedite discovery and optimization processes in this compound chemistry.

Compound List

this compound

Allylbenzene

Cinnamic acid ester

Cyclohexane (B81311)

Cyclohexene

Cyclohexylpropionic acid methylester

Diallyl ethers

Ethyl hexanoate (B1226103)

Hexane

Hexanol

Hexylamine

Methylcyclohexane

N-allylamides

N-allylimines

N-tosylamine

Octene

Propylcyclohexane

Toluene

Q & A

Q. How can the molecular structure of allylcyclohexane be experimentally validated?

this compound's structure (C₉H₁₆) is confirmed through spectroscopic methods such as ¹H/¹³C NMR and mass spectrometry . The SMILES string (C=CCC1CCCCC1) and InChIKey (KVOZXXSUSRZIKD-UHFFFAOYSA-N) serve as critical identifiers for computational validation. Gas chromatography coupled with mass spectrometry (GC-MS) can verify purity and structural integrity by matching retention indices and fragmentation patterns with reference data .

Q. What synthetic routes are available for this compound, and how do yields vary under different conditions?

Two primary methods are documented:

  • Radical-mediated synthesis : Cyclohexyl bromide reacts with allyl stannanes or sulfides in the presence of organoaluminum catalysts, achieving 88% yield .
  • I/Mg-exchange reaction : Using sBu₂Mg and allyl bromide with CuCN·2LiCl catalysis, yields drop to 48% , likely due to competing side reactions . Optimizing reaction parameters (e.g., temperature, catalyst loading) is critical for reproducibility.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Storage : Keep in a dry, ventilated area at low temperatures to prevent degradation or combustion .
  • PPE : Use nitrile gloves, fire-resistant clothing, and NIOSH-approved respirators to avoid inhalation or dermal exposure .
  • Static control : Ground equipment to mitigate electrostatic ignition risks .

Advanced Research Questions

Q. How can computational models (e.g., QSPR, neural networks) predict this compound's physicochemical properties?

Quantum chemistry-based Quantitative Structure-Property Relationship (QSPR) models and neural networks analyze its 25-bond topology (1 double bond, 1 six-membered ring) to predict properties like boiling point, solubility, and reactivity. These models require validation against experimental data (e.g., molecular weight: 124.22334 g/mol) to ensure accuracy .

Q. What role does this compound play in synthesizing methylidene-group-containing oligomers?

this compound acts as a precursor in oligomerization reactions, where its allyl group undergoes radical addition or electrophilic substitution. For example, it participates in chain-transfer processes to form α,ω-unsaturated oligomers, critical in polymer chemistry . Reaction kinetics and steric effects (from the cyclohexane ring) must be modeled to control oligomer chain length.

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 88% vs. 48%)?

Discrepancies arise from differences in catalytic systems and reaction mechanisms :

  • High yields (88%) in radical pathways are attributed to efficient chain propagation and minimal termination .
  • Lower yields (48%) in I/Mg-exchange reactions may stem from incomplete radical quenching or side reactions with CuCN·2LiCl . Systematic studies varying catalysts, solvents, and stoichiometry are needed to identify optimal conditions.

Q. What analytical techniques are suited for detecting this compound degradation products?

  • GC-MS : Identifies volatile byproducts (e.g., cyclohexane derivatives) via fragmentation patterns.
  • FT-IR : Monitors functional group changes (e.g., loss of C=C stretch at ~1650 cm⁻¹).
  • HPLC : Separates non-volatile degradation species using reverse-phase columns .

Methodological Guidance

Q. How should researchers design experiments to study this compound's reactivity in cross-coupling reactions?

  • Substrate screening : Test this compound with diverse electrophiles (e.g., aryl halides, carbonyls) under Pd/Ni catalysis.
  • Kinetic profiling : Use in-situ NMR or calorimetry to track reaction progress and intermediates.
  • Computational docking : Simulate transition states to predict regioselectivity (allylic vs. vinylic positions) .

Q. What strategies ensure reproducibility in this compound-based syntheses?

  • Purification : Use pentane or hexane for column chromatography to isolate non-polar products .
  • Data logging : Document reaction parameters (e.g., humidity, catalyst batch) to identify variability sources.
  • Peer validation : Cross-check spectral data (NMR, IR) with published reference libraries .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.